Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic addition of organometallic reagents to biquinoline derivatives, followed by carboxylation and subsequent sodium salt formation . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using eco-efficient and cost-effective reagents. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles such as solvent recycling and energy-efficient reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinoline moiety to a quinoline derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can act as a redox agent, disrupting cellular processes in pathogens . The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A basic heterocyclic aromatic organic compound with a similar structure but lacking the biquinoline linkage.
1,4-Dihydroquinoline: A hydrogenated derivative of quinoline with similar chemical properties.
2,2’-Biquinoline: A related compound with two quinoline units linked at the 2-position, differing in its reactivity and applications.
Uniqueness: Sodium 1,4-dihydro-[2,2’-biquinoline]-4,4’-dicarboxylate is unique due to its dual quinoline structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H12N2Na2O4 |
---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
disodium;2-(4-carboxylato-1,4-dihydroquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C20H14N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10,13,21H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
PNCUBHNJVJSFBD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C=C(N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.